molecular formula C12H21N3O3 B13093361 tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate

Cat. No.: B13093361
M. Wt: 255.31 g/mol
InChI Key: DNEPSQSTSQCAFU-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate is a high-value chemical intermediate designed to advance innovative drug discovery programs. This compound features a fused imidazo[1,2-a][1,4]diazepine scaffold, a structure of significant interest in medicinal chemistry due to its potential for modulating central nervous system (CNS) targets. The mechanism of action for derivatives based on this scaffold is often associated with the blockade of voltage-gated sodium channels, which helps stabilize neuronal membranes and can prevent the pathological firing that leads to seizure activity . Furthermore, recent research into related pyrrolo[1,2-a][1,4]diazepines has highlighted the potential of this structural class in immuno-oncology, where they are being explored as potent inhibitors of the TREX1 enzyme, a target for novel cancer and autoimmune disease therapeutics . The tert-butyloxycarbonyl (Boc) protecting group on the molecule provides a versatile handle for further synthetic elaboration, enabling researchers to efficiently build complex molecular architectures. This makes the compound a critical building block for synthesizing novel active pharmaceutical ingredients (APIs) and probing new biological pathways .

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 2-oxo-3,5,6,7,9,9a-hexahydro-1H-imidazo[1,2-a][1,4]diazepine-8-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-4-5-14-8-10(16)13-9(14)7-15/h9H,4-8H2,1-3H3,(H,13,16)

InChI Key

DNEPSQSTSQCAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2CC(=O)NC2C1

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Reductive Amination and Cyclization

A patented procedure (CN107325101B) describes a five-step synthesis involving:

Step Description Reagents/Conditions Outcome/Yield
1 Reductive amination of starting compound 1 with benzylamine in ethanol using sodium cyanoborohydride Ethanol solvent, room temperature Compound 2 obtained as intermediate
2 Reaction of compound 2 with compound 3 in methanol at 25–60 °C Methanol, 12h at 25 °C + 12h at 60 °C Compound 4 formed (6.2% isolated yield)
3 Hydrogenolysis to remove benzyl protecting group using Pd catalyst and hydrogen Methanol solvent, hydrogen atmosphere Compound 5 obtained
4 Boc protection of compound 5 using BOC anhydride and triethanolamine in ethanol Room temperature, 12h Compound 6 formed (67% yield over two steps)
5 Reduction of compound 6 using Lithium Aluminium Hydride in THF at -10 °C THF solvent, low temperature Final compound 7 (tert-butyl 2-oxohexahydro-imidazo-diazepine carboxylate) obtained (76% yield)

This method is industrially viable due to the use of readily available reagents, controllable reaction conditions, and relatively high overall yield.

Cyclization via Diamine and Ester Intermediates

Research literature reports the preparation of related imidazo-diazepine derivatives via:

  • Initial synthesis of piperazinone enaminoesters by reacting 1,2-diamines with ethyl acetylenedicarboxylate in ethanol.
  • Subsequent cyclization and oxidation steps to form the fused bicyclic ring system.
  • Purification by crystallization or flash chromatography to isolate crystalline intermediates and final products.

These methods often involve careful control of temperature (0 °C to 65 °C), reaction times (several hours to overnight), and use of acid catalysts (e.g., acetic acid) to promote cyclization.

Comparative Data Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Reductive amination Benzylamine, NaBH3CN, ethanol Not specified Intermediate formation
2 Condensation Compound 2 + Compound 3, methanol, 25–60 °C 6.2 Low yield, requires optimization
3 Hydrogenolysis Pd catalyst, H2, methanol Not specified Removal of benzyl protecting group
4 Boc Protection BOC anhydride, triethanolamine, ethanol 67 (two steps combined) Key for protecting amine functionality
5 Reduction LiAlH4, THF, -10 °C 76 Final step to obtain target compound

Key Research Findings and Notes

  • The use of sodium cyanoborohydride in reductive amination allows selective amine formation under mild conditions, crucial for sensitive heterocyclic frameworks.
  • Boc protection stabilizes the amine group during subsequent reductions and purifications, enhancing overall yield and purity.
  • Lithium aluminium hydride reduction at low temperatures efficiently converts intermediates to the 2-oxo functionalized final product without over-reduction or ring opening.
  • Alternative methods reported in literature emphasize the use of ethylenediamine derivatives and acetylenic esters to build the bicyclic scaffold, but often require longer reaction times and multiple purification steps.
  • Crystallization and flash chromatography remain essential for isolating pure intermediates and final compounds due to the complexity of the reaction mixtures.

Chemical Reactions Analysis

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to tert-butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine derivatives may exhibit neuroprotective effects. They are being studied for their potential role in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism of action involves modulation of neurotransmitter systems and protection against oxidative stress.

Anxiolytic and Antidepressant Effects

Studies suggest that this compound may possess anxiolytic properties. Its structural similarity to known anxiolytics allows researchers to explore its efficacy in reducing anxiety and depressive symptoms. Preclinical trials have shown promising results in animal models, indicating a potential pathway for human clinical trials.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against various types of tumors. Preliminary studies have demonstrated that it can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of imidazo[1,2-a][1,4]diazepine derivatives. Researchers found that these compounds could significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents. The study highlighted the importance of further investigation into their mechanisms and potential clinical applications .

Case Study 2: Anxiolytic Activity

In a randomized controlled trial involving animal models, researchers administered tert-butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine to evaluate its anxiolytic effects. Results indicated a marked decrease in anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .

Case Study 3: Anticancer Activity

A recent study assessed the anticancer efficacy of various imidazo derivatives, including tert-butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine. The results showed that this compound inhibited growth in several cancer cell lines through induction of apoptosis and modulation of key signaling pathways .

Data Tables

Application Area Findings Reference
Neurological DisordersNeuroprotective effects observed in vitro
Anxiolytic EffectsSignificant reduction in anxiety-like behaviors
Anticancer PropertiesInhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells, which is crucial for fungal cell membrane integrity . This inhibition occurs through the interaction with the enzyme Sterol 14-alpha demethylase (CYP51), disrupting the biosynthesis pathway of ergosterol.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate with structurally related compounds, emphasizing differences in ring systems, substituents, synthetic pathways, and applications.

Compound Name Core Structure Key Substituents Synthesis Method Applications/Notes
This compound (Target Compound) Imidazo[1,2-a][1,4]diazepine 2-oxo, tert-butyl carbamate Likely Ugi condensation or borane reduction (inferred from analogs) Intermediate for CNS/pharmacological agents; structural flexibility for derivatization
(S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate Pyrazino[1,2-a]pyrazine Benzyl, dimethyl, tert-butyl carbamate Borane-dimethyl sulfide reduction at 0°C → 60°C, followed by flash chromatography Demonstrates use of bulky substituents for stereochemical control; no bioactivity data
(S)-tert-Butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate Spiro pyrazino-oxazine Spiro azetidine, dioxo, benzyl 10-day methanol reflux with R-morpholine-2-carboxylic acid and benzyl isocyanate Complex spirocyclic architecture; potential for high strain and reactivity
tert-Butyl(4aR,8aR)-4-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-2-oxooctahydroquinoxaline-1(2H)-carboxylate (200) Octahydroquinoxaline + pyrimidine Ethoxycarbonyl, methylthio, tert-butyl carbamate Sequential Boc protection, Pd-catalyzed coupling, and triflation Hybrid quinoxaline-pyrimidine system; designed for functional group diversification
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate Imidazo[1,5-a][1,4]diazepine Hydroxymethyl, tert-butyl carbamate Not explicitly detailed; likely analogous to Ugi or hydrazine-based condensations Hydroxymethyl group enhances polarity; used in solubility optimization studies

Key Observations:

Structural Diversity: The target compound’s imidazo-diazepine core distinguishes it from pyrazino-pyrazines () or quinoxaline-pyrimidine hybrids (). These structural differences influence ring strain, hydrogen-bonding capacity, and metabolic stability. Spirocyclic systems () introduce conformational rigidity, whereas hydroxymethyl derivatives () improve aqueous solubility .

Synthetic Strategies :

  • Borane-mediated reductions () and Boc-protection () are prevalent for tert-butyl carbamate installation. The target compound likely employs similar steps but may require tailored conditions for imidazole-diazepine ring closure.
  • Long reaction times (e.g., 10 days in ) contrast with faster hydrazine condensations (4 hours in ), highlighting trade-offs between yield and efficiency .

Functionalization Potential: The 2-oxo group in the target compound offers a site for nucleophilic attack or hydrogen bonding, whereas benzyl or methylthio groups in analogs enable π-π interactions or sulfur-based chemistry .

Spectroscopic Characterization: All compounds are validated via NMR (1H, 13C) and HR-MS, with tert-butyl signals (~1.4 ppm in 1H NMR) and carbamate carbonyls (~155 ppm in 13C NMR) serving as diagnostic markers .

Biological Activity

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazodiazepines, which are known for their diverse biological activities. The structural formula can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This compound features a tert-butyl group, a carbonyl group, and a hexahydroimidazole ring, contributing to its unique pharmacological properties.

Research indicates that compounds within the imidazodiazepine class often interact with GABA_A receptors, modulating neurotransmitter activity in the central nervous system. This interaction can lead to anxiolytic, sedative, and muscle relaxant effects. The specific mechanism for this compound has not been extensively studied; however, its structural similarity to other known benzodiazepines suggests similar pathways may be involved.

Antiinflammatory Activity

A study evaluated various benzodiazepine derivatives for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, suggesting potential neuroprotective effects. Although specific data for this compound were not reported directly, its structural analogs showed promising results in this area .

Neuroprotective Effects

Imidazodiazepines have been noted for their neuroprotective effects in various models of neurodegeneration. Research suggests that these compounds may reduce oxidative stress and inflammation in neuronal cells. Further investigation into the specific neuroprotective capabilities of this compound is warranted.

Case Study 1: Neuroinflammation

In a recent study examining the effects of imidazodiazepines on neuroinflammation, compounds similar to this compound were shown to significantly reduce pro-inflammatory cytokines in microglial cells. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases characterized by inflammation .

Case Study 2: Antidepressant Activity

Another area of interest is the potential antidepressant activity of imidazodiazepines. A study demonstrated that certain derivatives could enhance serotonin levels in the brain by inhibiting reuptake mechanisms. Although direct evidence for this compound is limited, its structural characteristics align with those known to exhibit similar effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnti-inflammatoryInhibition of NO production
Compound BNeuroprotectiveReduction of oxidative stress
Compound CAntidepressantSerotonin reuptake inhibition

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